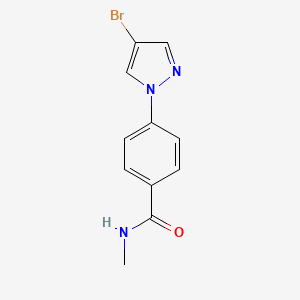![molecular formula C15H18N2O2 B7526139 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a morpholine ring and an oxazole ring. This compound has shown promising results in various studies due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cellular processes. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to inhibit the growth of fungi and bacteria. Additionally, 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential use as a fluorescent probe for imaging biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its unique structure, which allows it to interact with biological molecules in a specific manner. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to have low toxicity and high selectivity towards certain targets. However, one limitation of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively complex synthesis process, which may limit its availability for certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules in living cells. Additionally, further studies could be done to optimize the synthesis process of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine and improve its availability for lab experiments.
Synthesemethoden
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with morpholine and subsequent reduction with lithium aluminum hydride. The resulting compound is then methylated to obtain 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antitumor activity, antifungal activity, and antimicrobial activity. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules.
Eigenschaften
IUPAC Name |
3-methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-18-8-7-17(12)9-14-11-19-15(16-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYBDSUQHMXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]cycloheptanamine](/img/structure/B7526057.png)
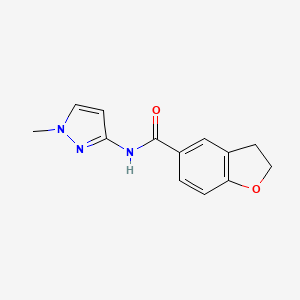

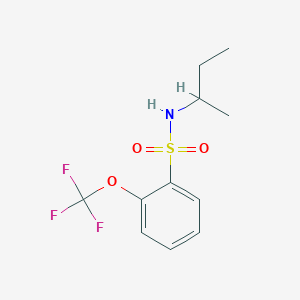
![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

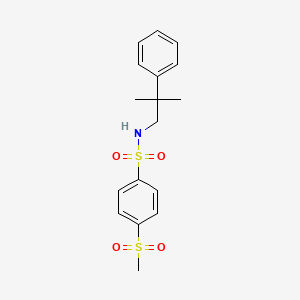
![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
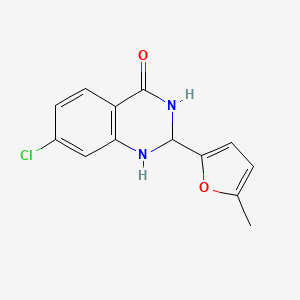
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
